4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid
CAS No.: 126092-98-6
Cat. No.: VC21329889
Molecular Formula: C17H22N4O5
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126092-98-6 |
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Molecular Formula | C17H22N4O5 |
Molecular Weight | 362.4 g/mol |
IUPAC Name | 1-methyl-4-[[1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C17H22N4O5/c1-17(2,3)26-16(25)19-11-6-12(20(4)9-11)14(22)18-10-7-13(15(23)24)21(5)8-10/h6-9H,1-5H3,(H,18,22)(H,19,25)(H,23,24) |
Standard InChI Key | UKRBNYGJOCAJEL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)O)C)C |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)O)C)C |
Introduction
Physical and Chemical Properties
Molecular Structure
The molecular structure of 4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid consists of connected pyrrole rings with specific functional groups that define its chemical behavior. The structure can be represented by the InChI notation:
InChI=1/C17H22N4O5/c1-17(2,3)26-16(25)19-11-6-12(20(4)9-11)14(22)18-10-7-13(15(23)24)21(5)8-10/h6-9H,1-5H3,(H,18,22)(H,19,25)(H,23,24)
This notation encodes the complete structural information of the molecule, including the connectivity of atoms and the presence of functional groups. The structure reveals a dipyrrole system with specific substitution patterns that contribute to the compound's reactivity and functionality in synthetic applications.
Physical Characteristics
The physical properties of this compound are determined by its structural features, particularly the presence of multiple functional groups. The available data on physical characteristics are summarized in the following table:
The compound's solubility characteristics are likely influenced by the presence of both polar functional groups (carboxylic acid, amide, and carbamate) and nonpolar regions (tert-butyl group and pyrrole rings), suggesting potential solubility in moderately polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and potentially limited solubility in less polar solvents such as dichloromethane or chloroform.
Chemical Reactivity
The chemical reactivity of 4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid is determined by its functional groups:
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The terminal carboxylic acid group can participate in various reactions typical of carboxylic acids, including esterification, amide formation, and salt formation. This makes the compound valuable as a building block for further synthesis .
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The Boc (tert-butoxycarbonyl) protecting group is base-stable but acid-labile, allowing for selective deprotection under acidic conditions while maintaining the integrity of other functional groups. This selective reactivity is particularly valuable in peptide synthesis and multistep organic synthesis .
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The amide linkage provides structural rigidity and can participate in hydrogen bonding, affecting the compound's physical properties and interactions with biological systems. This feature is important for potential biological activity and molecular recognition.
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The pyrrole rings exhibit aromatic character and can potentially participate in electrophilic aromatic substitution reactions, though their reactivity is moderated by the substituents.
The presence of these functional groups suggests potential reactivity in nucleophilic substitutions or coupling reactions, making the compound valuable in synthetic chemistry for the preparation of more complex molecules with potential pharmaceutical applications .
Applications and Significance
Role in Medicinal Chemistry
4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid plays a significant role in medicinal chemistry as a complex building block for the development of bioactive compounds. Its unique structural features, particularly the presence of pyrrole rings and the Boc protecting group, make it valuable in the design and synthesis of molecules with potential pharmaceutical applications .
The compound is described as being "typically used in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals" . Its utility in this context is likely due to its potential to contribute to the structural diversity and functionality of drug candidates. The pyrrole rings, in particular, are important structural motifs found in various bioactive compounds and natural products, making this dipyrrole system potentially valuable for the development of compounds that interact with specific biological targets.
Research Utility
Beyond its direct pharmaceutical applications, the compound has significant utility in research settings:
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Peptide Synthesis: Related compounds serve as key building blocks in the synthesis of peptides, allowing researchers to create complex molecules for pharmaceutical applications . The Boc-protected amino group provides a controlled way to introduce this structural unit into larger peptide structures.
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Bioconjugation: The compound or its components are used in bioconjugation processes, where they help attach drugs to biomolecules . This application is particularly important in the development of targeted drug delivery systems and bioactive probes for research.
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Synthetic Intermediates: The compound's structure and reactivity make it valuable as an intermediate in the synthesis of more complex molecules with potential biological activity . The presence of the carboxylic acid group allows for further functionalization through amide or ester formation.
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Structure-Activity Relationship Studies: The compound may serve as a platform for the systematic modification of functional groups to explore structure-activity relationships in drug development, providing insights into how structural changes affect biological activity.
Analytical Characterization
Identification Methods
The compound can be identified and characterized using various analytical methods:
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Chemical Structure Verification: The structure can be verified using the InChI notation provided in search result :
InChI=1/C17H22N4O5/c1-17(2,3)26-16(25)19-11-6-12(20(4)9-11)14(22)18-10-7-13(15(23)24)21(5)8-10/h6-9H,1-5H3,(H,18,22)(H,19,25)(H,23,24) -
CAS Registry: The compound is registered with CAS number 126092-98-6, which provides a unique identifier for database searches and literature references .
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MDL Number: The compound has an MDL number MFCD12963568, which serves as an additional identifier in chemical databases .
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Chromatographic Methods: High-performance liquid chromatography (HPLC) could be used for identification and purity assessment, potentially coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity in characterization.
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X-ray Crystallography: If crystalline material can be obtained, X-ray crystallography would provide definitive structural information, including bond lengths, angles, and three-dimensional arrangement.
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